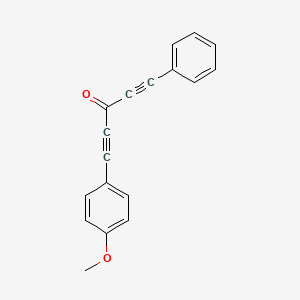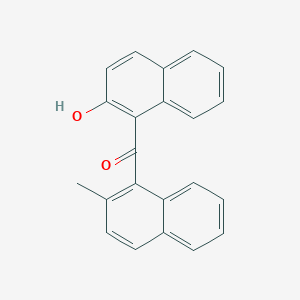
(2-Hydroxynaphthalen-1-yl)(2-methylnaphthalen-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxynaphthalen-1-yl)(2-methylnaphthalen-1-yl)methanone is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of two naphthalene rings, one with a hydroxyl group and the other with a methyl group, connected through a methanone bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxynaphthalen-1-yl)(2-methylnaphthalen-1-yl)methanone typically involves the reaction of 2-hydroxynaphthaldehyde with 2-methylnaphthalene under specific conditions. One common method involves heating the reactants in the presence of a suitable catalyst and solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
(2-Hydroxynaphthalen-1-yl)(2-methylnaphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro, halo, and other substituted naphthalene derivatives.
科学研究应用
(2-Hydroxynaphthalen-1-yl)(2-methylnaphthalen-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of (2-Hydroxynaphthalen-1-yl)(2-methylnaphthalen-1-yl)methanone involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to the modulation of biological pathways, contributing to its observed biological effects .
相似化合物的比较
Similar Compounds
- (2-Hydroxynaphthalen-1-yl)methyl naphthalen-2-ol
- (E)-N′-((2-Hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide
- 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester
Uniqueness
(2-Hydroxynaphthalen-1-yl)(2-methylnaphthalen-1-yl)methanone is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups on the naphthalene rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
CAS 编号 |
112098-34-7 |
|---|---|
分子式 |
C22H16O2 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
(2-hydroxynaphthalen-1-yl)-(2-methylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C22H16O2/c1-14-10-11-15-6-2-4-8-17(15)20(14)22(24)21-18-9-5-3-7-16(18)12-13-19(21)23/h2-13,23H,1H3 |
InChI 键 |
DYOHDKDAEOJNLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(=O)C3=C(C=CC4=CC=CC=C43)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14313215.png)
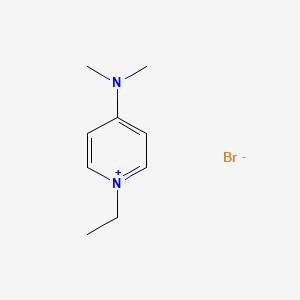
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline)](/img/structure/B14313228.png)
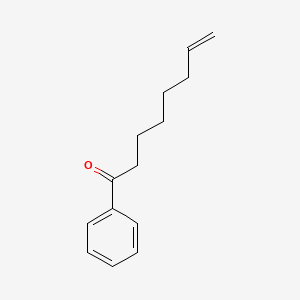
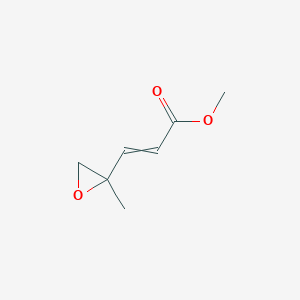
![5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal](/img/structure/B14313242.png)
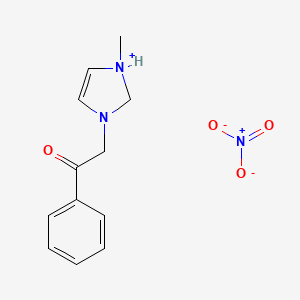
![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol](/img/structure/B14313248.png)
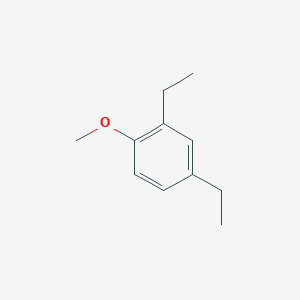

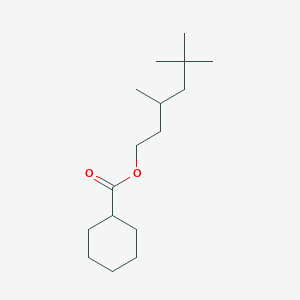
![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
